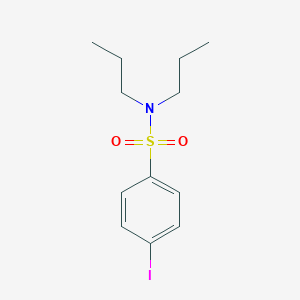

4-iodo-N,N-dipropylbenzenesulfonamide

Beschreibung

4-Iodo-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a para-iodine substituent on the benzene ring and two propyl groups attached to the sulfonamide nitrogen. It is synthesized via palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides, yielding a white solid with confirmed structural integrity through NMR (¹H, ¹³C) and X-ray diffraction analyses . The compound’s molecular formula is C₁₂H₁₇INO₂S, with a molecular weight of 366.24 g/mol (calculated). Its SMILES representation is CCCN+(S(=O)(=O)C1=CC=C(I)C=C1)=O, and its InChIKey is VFSXTIZTYPMMBS-UHFFFAOYSA-N (modified from the parent compound in ).

Eigenschaften

IUPAC Name |

4-iodo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18INO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDLYAUBQWDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-iodo-N,N-dipropylbenzenesulfonamide typically involves the iodination of N,N-dipropylbenzenesulfonamideIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

4-iodo-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-iodo-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Wirkmechanismus

The mechanism of action of 4-iodo-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogenated Derivatives : The iodo and bromo analogs share similar synthesis routes (sulfonyl chloride intermediates) but differ in halogen size and reactivity. The iodine atom’s larger atomic radius and polarizability may enhance intermolecular interactions in biological systems compared to bromine.

- Electron-Donating vs. Withdrawing Groups : The methyl and methoxy groups (electron-donating) increase hydrophobicity and alter electronic properties, whereas the acetyl group (electron-withdrawing) may reduce electron density on the benzene ring, affecting reactivity .

Electronic and Reactivity Profiles

- Synthetic Flexibility : The iodine atom’s susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) makes 4-iodo-N,N-dipropylbenzenesulfonamide a versatile intermediate for further functionalization, unlike its methyl or methoxy analogs .

Biologische Aktivität

4-Iodo-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound is characterized by the presence of an iodine atom at the para position of the benzene ring, which may influence its reactivity and biological interactions. This article aims to explore the biological activity of 4-iodo-N,N-dipropylbenzenesulfonamide, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Iodo-N,N-dipropylbenzenesulfonamide has the following chemical structure:

- Molecular Formula : C12H18N2O2S

- IUPAC Name : 4-iodo-N,N-dipropylbenzenesulfonamide

The presence of the iodine atom contributes to unique electronic properties that may affect the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that 4-iodo-N,N-dipropylbenzenesulfonamide exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzyme systems crucial for cell wall synthesis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, 4-iodo-N,N-dipropylbenzenesulfonamide has been studied for its potential anticancer properties. Several studies have reported its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Mechanism of Action :

The anticancer activity is thought to be mediated through multiple pathways:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to increased apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including 4-iodo-N,N-dipropylbenzenesulfonamide. Results demonstrated significant antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for further development.

- Anticancer Research : A recent investigation in Cancer Letters examined the effects of 4-iodo-N,N-dipropylbenzenesulfonamide on different cancer cell lines. The study concluded that the compound effectively reduced cell viability and induced apoptosis through a caspase-dependent mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.